molecular formula C17H20N2O8 B11469585 ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11469585
M. Wt: 380.3 g/mol
InChI Key: WYXLRFQUZOZVMJ-CNHKJKLMSA-N
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Description

Ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, an oxazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Introduction of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving an appropriate precursor.

    Functional Group Modifications: Various functional groups, such as the hydroxyimino and carboxylate groups, are introduced through specific reactions, including oxidation and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.

    Substitution: The methoxy groups on the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions include nitro derivatives, dihydrooxazole derivatives, and substituted benzodioxole compounds.

Scientific Research Applications

Ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe in biological studies to understand the interactions of complex organic molecules with biological targets.

Mechanism of Action

The mechanism of action of ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the benzodioxole and oxazole rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and oxazole derivatives, such as:

  • Ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Mthis compound
  • Propyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O8

Molecular Weight

380.3 g/mol

IUPAC Name

ethyl 5-[[4-[(E)-hydroxyiminomethyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H20N2O8/c1-4-24-17(20)12-6-9(27-19-12)5-10-11(7-18-21)14-16(26-8-25-14)15(23-3)13(10)22-2/h7,9,21H,4-6,8H2,1-3H3/b18-7+

InChI Key

WYXLRFQUZOZVMJ-CNHKJKLMSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N/O

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NO

Origin of Product

United States

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